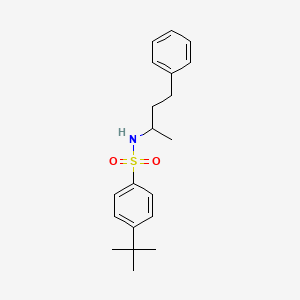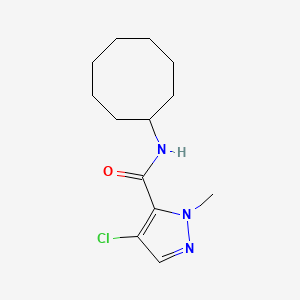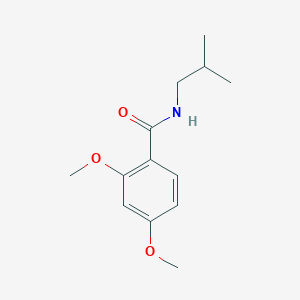
4-tert-butyl-N-(4-phenylbutan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-(4-phenylbutan-2-yl)benzenesulfonamide is an organic compound characterized by a tert-butyl group, a phenylbutan-2-yl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-phenylbutan-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The reaction begins with the sulfonation of benzene to form benzenesulfonyl chloride.
Introduction of the tert-Butyl Group: tert-Butyl chloride is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form 4-tert-butylbenzenesulfonyl chloride.
Attachment of the Phenylbutan-2-yl Group: The final step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-phenylbutan-2-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutan-2-yl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The tert-butyl and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Introduction of halogens or nitro groups to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4-tert-butyl-N-(4-phenylbutan-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicine, sulfonamide derivatives are known for their antimicrobial properties. While specific applications of this compound in medicine are still under investigation, its structural similarity to other bioactive sulfonamides suggests potential therapeutic uses.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants and stabilizers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-phenylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydrophobic tert-butyl and phenyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonamide: Lacks the phenylbutan-2-yl group, making it less hydrophobic.
N-Phenylbenzenesulfonamide: Lacks the tert-butyl group, affecting its steric properties.
4-tert-Butyl-N-(2-phenylethyl)benzenesulfonamide: Similar structure but with a shorter alkyl chain.
Uniqueness
4-tert-Butyl-N-(4-phenylbutan-2-yl)benzenesulfonamide is unique due to the combination of its bulky tert-butyl group and the extended phenylbutan-2-yl chain. This combination enhances its hydrophobicity and steric bulk, potentially leading to unique interactions with biological targets and distinct chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
properties
Molecular Formula |
C20H27NO2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-phenylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H27NO2S/c1-16(10-11-17-8-6-5-7-9-17)21-24(22,23)19-14-12-18(13-15-19)20(2,3)4/h5-9,12-16,21H,10-11H2,1-4H3 |
InChI Key |
IPTPXVVJLQYJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B10977655.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10977681.png)

![5-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]pentanoic acid](/img/structure/B10977702.png)
![2-{[(4-Tert-butylphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977709.png)



![N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977744.png)
![3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977752.png)
![methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate](/img/structure/B10977757.png)

![6-(2-Methylbutan-2-yl)-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977770.png)
